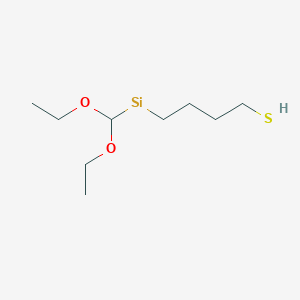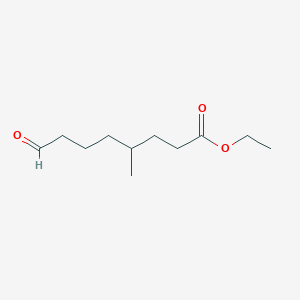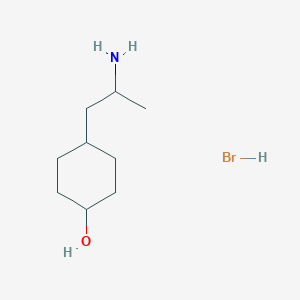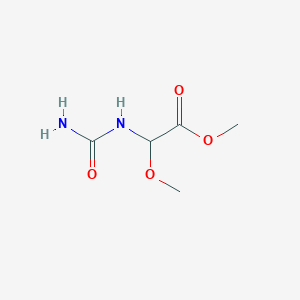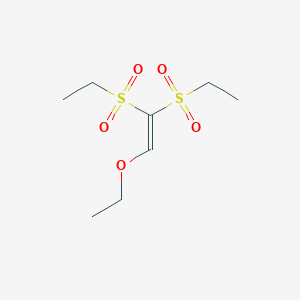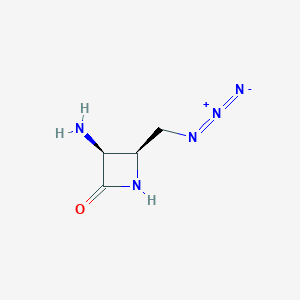
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor.
Formation of Azetidinone Ring: The azetidinone ring is formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.
Introduction of Azido Group: The azido group is introduced via azidation reactions, typically using sodium azide or other azidating agents under controlled conditions.
Amino Group Introduction: The amino group is introduced through amination reactions, often using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidinone ring.
Reduction Products: Amino derivatives formed by reducing the azido group.
Substitution Products: Various substituted azetidinones depending on the substituent introduced.
Scientific Research Applications
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes involved in bacterial cell wall synthesis, similar to other β-lactam antibiotics. The azido group can also participate in bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one: Another azetidinone derivative with different substituents.
(3S,4R)-4-Ethyl-3-[(triphenylmethyl)amino]azetidin-2-one: Similar structure with an ethyl and triphenylmethyl group.
Uniqueness
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one is unique due to its combination of an amino group and an azido group on the azetidinone ring
Properties
CAS No. |
63332-58-1 |
|---|---|
Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
(3S,4R)-3-amino-4-(azidomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H7N5O/c5-3-2(1-7-9-6)8-4(3)10/h2-3H,1,5H2,(H,8,10)/t2-,3+/m1/s1 |
InChI Key |
VEWLITSREXQETL-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C(=O)N1)N)N=[N+]=[N-] |
Canonical SMILES |
C(C1C(C(=O)N1)N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
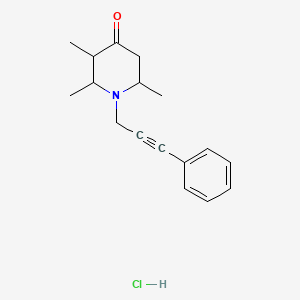

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)

